molecular formula C22H17F2N3O4 B4135363 N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA

N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA

Cat. No.: B4135363
M. Wt: 425.4 g/mol
InChI Key: HCMGRINMJOJQMR-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea is a complex organic compound that features a unique combination of fluorophenyl and furan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyrrolidinyl Core: This step involves the cyclization of a suitable precursor to form the pyrrolidinyl ring.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Furan Group: The furan group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Urea Formation: The final step involves the formation of the urea linkage through a reaction with an isocyanate or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)urea is unique due to its combination of fluorophenyl and furan groups, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O4/c23-14-3-7-16(8-4-14)25-22(30)26(13-18-2-1-11-31-18)19-12-20(28)27(21(19)29)17-9-5-15(24)6-10-17/h1-11,19H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMGRINMJOJQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)N(CC3=CC=CO3)C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA
Reactant of Route 2
Reactant of Route 2
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA
Reactant of Route 3
Reactant of Route 3
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA
Reactant of Route 4
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA
Reactant of Route 5
Reactant of Route 5
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA
Reactant of Route 6
Reactant of Route 6
N'-(4-FLUOROPHENYL)-N-[1-(4-FLUOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-(2-FURYLMETHYL)UREA

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